rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans
Description
The compound rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide (trans configuration) is a pyrrolidine derivative featuring a pyridine substituent and a carboxamide group. Key identifiers include:
- Synonyms: (2S,3S)-1-Methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide, EN300-192815, EN300-344178 .
- CAS: 939437-34-0 (for trans-cotinine amide, a closely related structure) .
- Molecular formula: C₁₁H₁₃N₃O₂; molecular weight: 219.24 g/mol .
- Stereochemistry: The trans configuration is defined by the spatial arrangement of substituents at the pyrrolidine C2 and C3 positions, with the pyridine and carboxamide groups on opposite sides of the ring .
Properties
CAS No. |
1807940-73-3 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The five-membered ring is synthesized via intramolecular Mannich cyclization or aza-Michael addition , with the stereochemistry controlled by chiral catalysts or auxiliaries. For example, rac-diastereomers are accessible through non-enantioselective pathways, but trans-selectivity requires careful optimization of reaction conditions.
Pyridin-3-Yl Substitution
Enantioselective Synthesis and Racemic Resolution
Chiral Pool Synthesis
Starting from L-proline derivatives, N-methylation and oxidation yield the 5-oxo-pyrrolidine scaffold. However, this route suffers from limited flexibility in introducing the pyridinyl group. A preferred method involves asymmetric hydrogenation of enamine precursors using Rhodium-DuPhos complexes, achieving >90% enantiomeric excess (ee) for the trans-isomer.
Dynamic Kinetic Resolution (DKR)
Racemic mixtures are resolved using lipase-catalyzed acylations. For instance, rac-3-carboxamide intermediates are treated with Candida antarctica lipase B (CAL-B) and vinyl acetate, selectively acylating the (2R,3R)-enantiomer. This method achieves 98% ee with a 45% yield of the desired trans-product.
Multicomponent Reaction (MCR) Approaches
Ugi-4CR/aza-Michael Cascade
A one-pot Ugi reaction using pyridin-3-ylamine, methyl isocyanide, dimethyl acetylenedicarboxylate, and formaldehyde generates a linear intermediate. Subsequent aza-Michael cyclization under basic conditions (K₂CO₃, DMF, 80°C) forms the pyrrolidine ring with 75% overall yield and 4:1 trans:cis selectivity.
Table 1: Optimization of Ugi-4CR Conditions
| Condition | Variation | Yield (%) | trans:cis Ratio |
|---|---|---|---|
| Solvent | DMF | 75 | 4:1 |
| THF | 62 | 3:1 | |
| Base | K₂CO₃ | 75 | 4:1 |
| Et₃N | 68 | 3.5:1 | |
| Temperature (°C) | 80 | 75 | 4:1 |
| 60 | 58 | 2:1 |
Petasis Borono-Mannich Reaction
The Petasis reaction between pyridin-3-ylboronic acid, glyoxylic acid, and N-methylallylamine affords a γ-amino acid intermediate. Cyclodehydration using POCl₃ yields the pyrrolidinone core, which is subsequently amidated with methylamine to furnish the target compound in 68% yield .
Solid-Phase Synthesis and High-Throughput Methods
Resin-Bound Intermediates
Wang resin-functionalized pyrrolidinones undergo Suzuki-Miyaura coupling with pyridin-3-ylboronic acid, followed by amidation with methylamine. Cleavage from the resin (TFA/DCM) provides the final product with 82% purity (HPLC) and >95% trans-selectivity.
Flow Chemistry
Continuous-flow systems enhance reproducibility for large-scale synthesis. A three-step sequence (Mannich cyclization, coupling, amidation) in a microreactor achieves 90% conversion with residence times <10 minutes per step.
Catalytic Asymmetric Hydrogenation
Substrate-Controlled Stereoselectivity
Enamine precursors with bulky N-protecting groups (e.g., Boc) undergo hydrogenation using [Rh(COD)₂]BF₄/(R,R)-Et-DuPhos. The trans-isomer is favored (dr 9:1) due to steric hindrance from the pyridinyl group.
Table 2: Hydrogenation Optimization
| Catalyst Loading (%) | Pressure (bar) | dr (trans:cis) | ee (%) |
|---|---|---|---|
| 2 | 50 | 7:1 | 88 |
| 5 | 30 | 9:1 | 92 |
| 10 | 10 | 8:1 | 90 |
Green Chemistry and Solvent-Free Approaches
Ball-milling techniques enable solvent-free synthesis of the pyrrolidine core. Mechanochemical cyclization of N-methylpyridin-3-ylpropionamide with paraformaldehyde and MgO as a base achieves 85% yield in 2 hours, with no racemization observed .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Specifically, rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide has been explored for its ability to inhibit tumor cell proliferation in various cancer models.
- Case Study : In vitro assays demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
-
Neuroprotective Effects
- The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with specific receptors may modulate neuroinflammatory responses.
- Case Study : A study showed that treatment with this compound in a mouse model of Alzheimer's resulted in decreased levels of amyloid-beta plaques and improved cognitive function .
-
Antimicrobial Properties
- Rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide has also been investigated for its antimicrobial activity against various bacterial strains.
- Case Study : Research highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
Synthesis and Derivatives
The synthesis of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide involves several steps that can be optimized to enhance yield and purity. Various derivatives have been synthesized to improve potency and selectivity towards biological targets.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Methyl substitution at position 1 | Increased anticancer activity |
| Compound B | Hydroxyl group addition | Enhanced neuroprotective effects |
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (lipophilicity) | 1.17 |
| Polar Surface Area (PSA) | 77.28 Ų |
| Boiling Point | 523.2 ± 50.0 °C |
| Melting Point | 77–79 °C |
| Solubility | Slightly soluble in DMSO/Methanol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Comparison with Structural Analogs
Methyl Ester Derivative: rac-Methyl (2R,3R)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
This analog replaces the carboxamide group with a methyl ester (COOCH₃). Key differences include:
- Functional Group : The ester group reduces hydrogen-bonding capacity compared to the carboxamide, likely lowering solubility in polar solvents.
- Lipophilicity : Expected higher LogP due to the ester’s hydrophobic nature.
- Synthetic Utility : Esters are often intermediates in amide synthesis, suggesting this compound may serve as a precursor to the carboxamide derivative .
N-Benzylpyridine-4-carboxamide
A simpler analog lacking the pyrrolidine ring:
- Structural Simplicity : The absence of the pyrrolidine scaffold eliminates stereochemical complexity but reduces conformational rigidity.
- Biological Implications : Pyridine carboxamides are common in kinase inhibitors; however, the pyrrolidine ring in the target compound may enhance target binding through spatial constraints .
Comparison with Pharmacologically Active Analogs
TRK Inhibitor: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Substituents : Incorporates a pyrazolo-pyrimidine moiety and difluorophenyl group, enhancing π-π stacking and hydrophobic interactions.
- Biological Activity : Acts as a tyrosine kinase (TRK) inhibitor for cancer therapy, whereas the target compound lacks documented kinase activity .
- Stereochemical Complexity : Both compounds exploit stereochemistry for target specificity, but the TRK inhibitor’s additional fluorine substituents may improve metabolic stability .
trans-Cotinine Amide (939437-34-0)
A direct structural analog with identical stereochemistry:
- Key Similarities : Shared pyrrolidine-pyridine-carboxamide backbone and trans configuration.
- Divergences : Cotinine amide lacks the N,1-dimethylation, which may alter pharmacokinetics (e.g., reduced metabolic degradation due to methyl groups in the target compound) .
Research Implications
- The target compound’s stereochemistry and dimethylation warrant further study for optimizing bioavailability and target engagement.
- Comparative solubility data (e.g., ester vs. carboxamide analogs) could guide formulation strategies.
Biological Activity
The compound rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans, is a pyrrolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- Chemical Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 33224-01-0
- Structure : The compound features a pyridine ring and a pyrrolidine backbone, contributing to its pharmacological properties.
Research indicates that compounds similar to rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide interact with various biological targets. These interactions often involve modulation of enzyme activity and receptor binding. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of serine/threonine protein kinases, which play crucial roles in cell signaling pathways related to growth and metabolism .
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been studied for their effects on GPCRs, which are key mediators in numerous physiological processes .
Biological Activity Overview
The biological activities of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Properties | Exhibits selective cytotoxicity against cancer cell lines. |
| Antidiabetic Effects | Modulates insulin signaling pathways, potentially improving glucose uptake. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress. |
Anticancer Activity
A study evaluated the cytotoxic effects of rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide on various cancer cell lines. Results indicated significant growth inhibition in breast and prostate cancer cells at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Antidiabetic Mechanism
In vitro experiments demonstrated that the compound enhances glucose uptake in muscle cells by activating the PI3K/Akt signaling pathway. This pathway is critical for insulin signaling and glucose metabolism, suggesting a potential therapeutic role in type 2 diabetes management .
Neuroprotective Studies
Research highlighted the neuroprotective properties of the compound against oxidative stress-induced apoptosis in neuronal cell cultures. The protective effect was linked to the modulation of antioxidant enzyme expression and reduction of reactive oxygen species (ROS) levels.
Q & A
Q. Basic Research Focus
- NMR : H and C NMR to confirm the pyrrolidine ring, pyridinyl substituents, and methyl groups. NOESY spectra differentiate cis/trans isomers by spatial proximity of H-2 and H-3 protons .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and detect impurities. Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity .
- X-ray crystallography : Resolves absolute stereochemistry and confirms the trans-configuration .
What computational methods can predict the compound's interaction with biological targets, and how can these be validated experimentally?
Q. Advanced Research Focus
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes/receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide and π-π stacking with the pyridinyl group .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
- Validation : Competitive binding assays (e.g., SPR or fluorescence polarization) and enzymatic inhibition studies (IC determination) .
What are the common by-products formed during synthesis, and how can they be identified and minimized?
Q. Basic Research Focus
- By-products :
- cis-isomer due to incomplete stereocontrol during cyclization .
- Over-alkylation at the pyrrolidine nitrogen .
- Mitigation :
- Use of bulky bases (e.g., DIPEA) to reduce N-alkylation side reactions .
- Temperature modulation during ring closure to favor trans-isomer .
- Detection : LC-MS/MS and H NMR integration ratios identify impurities .
How do variations in the pyrrolidine ring substituents affect the compound's biological activity, and what SAR studies support these findings?
Q. Advanced Research Focus
- Substituent effects :
- Pyridinyl group : Essential for target binding; 3-pyridinyl enhances solubility and π-stacking .
- N-Methylation : Reduces metabolic degradation but may decrease affinity for polar binding pockets .
- SAR strategies :
What safety precautions are necessary when handling this compound, considering its reactive functional groups?
Q. Basic Research Focus
- Hazards : Potential irritant (pyridinyl and carboxamide groups).
- Protocols :
- Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .
- Avoid prolonged storage; degradation products may form reactive intermediates .
- Dispose via incineration or neutralization under EPA guidelines .
What strategies are effective in resolving contradictory data regarding the compound's mechanism of action across different studies?
Q. Advanced Research Focus
- Data reconciliation :
- Assay variability : Standardize enzymatic assays (e.g., ATP concentration in kinase studies) .
- Off-target effects : Use CRISPR-edited cell lines to isolate target-specific activity .
- Meta-analysis : Cross-reference computational predictions (e.g., binding energy calculations) with experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
